(R)-3-Aminotetrahydrofuran tosylate

Description

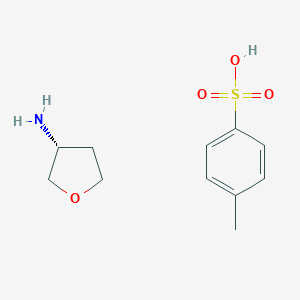

Structure

2D Structure

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;oxolan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C4H9NO/c1-6-2-4-7(5-3-6)11(8,9)10;5-4-1-2-6-3-4/h2-5H,1H3,(H,8,9,10);4H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXPLADBSZWDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1COCC1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111769-27-8 | |

| Record name | (R)-(+)-3-Aminotetrahydrofuran p-toluenesulfonate salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Insights and Computational Studies on Reactions Involving R 3 Aminotetrahydrofuran Tosylate

Reaction Mechanism Elucidation for Key Transformations

Ring-opening reactions of tetrahydrofuran (B95107) derivatives can be initiated by the departure of a leaving group. In the case of (R)-3-Aminotetrahydrofuran tosylate, the cleavage of the carbon-oxygen bond of the tosylate can lead to a carbocationic intermediate, suggesting an S\textsubscript{N}1-type mechanism. However, a direct backside attack by a nucleophile, characteristic of an S\textsubscript{N}2 reaction, is also a plausible pathway.

The formation of a secondary carbocation at the C3 position of the tetrahydrofuran ring is a key step in a potential S\textsubscript{N}1 pathway. The stability of this carbocation is a determining factor for the feasibility of this mechanism. The presence of the adjacent amino group can influence the stability of this intermediate. Computational studies on similar systems have shown that the nature of the solvent and the nucleophile plays a critical role in favoring one pathway over the other. For instance, polar protic solvents would favor an S\textsubscript{N}1 mechanism by stabilizing the carbocationic intermediate. Conversely, a high concentration of a strong nucleophile in a polar aprotic solvent would promote an S\textsubscript{N}2 reaction.

| Factor | Favors SN1 Pathway | Favors SN2 Pathway |

|---|---|---|

| Substrate | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, RS⁻, N₃⁻) |

| Leaving Group | Good (e.g., TsO⁻, MsO⁻) | Good (e.g., TsO⁻, MsO⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMF) |

While less common for simple aminotetrahydrofurans, cycloaddition reactions involving metal-carbene intermediates represent a powerful tool for the construction of complex cyclic systems. In a hypothetical scenario, the amino group of a derivative of (R)-3-Aminotetrahydrofuran could be transformed into a diazo group, a precursor for a metal-carbene. The subsequent reaction of this intermediate with an alkene could lead to the formation of a cyclopropane ring.

The mechanism of such a cycloaddition would involve the initial formation of a metal-carbene complex, typically with rhodium or copper catalysts. This electrophilic carbene can then react with an electron-rich alkene in a concerted or stepwise manner. The stereochemical outcome of the reaction is often controlled by the chiral ligands on the metal catalyst.

| Metal Catalyst | Common Chiral Ligands | Typical Applications |

|---|---|---|

| Rh₂(OAc)₄ | Chiral Carboxamidates (e.g., Rh₂(S-DOSP)₄) | Asymmetric Cyclopropanation, C-H Insertion |

| Cu(I) Triflate | Bis(oxazoline) (BOX) ligands | Enantioselective Cyclopropanation |

| Fe(porphyrin)Cl | Chiral Porphyrins | Carbene transfer reactions |

Theoretical Investigations of Reactivity and Selectivity in Chiral Aminotetrahydrofuran Systems

Theoretical investigations, primarily using Density Functional Theory (DFT), have become indispensable for understanding the reactivity and selectivity in complex organic reactions. For chiral aminotetrahydrofuran systems, computational studies can elucidate the conformational preferences of the molecule, the transition state structures of competing reaction pathways, and the non-covalent interactions that govern stereoselectivity.

By calculating the energy barriers for different reaction pathways, researchers can predict the most likely mechanism and the expected product distribution. For instance, in the context of the S\textsubscript{N}1/S\textsubscript{N}2 dichotomy, DFT calculations can provide the relative energies of the carbocation intermediate and the S\textsubscript{N}2 transition state, offering a quantitative basis for mechanistic assignment. Furthermore, analysis of the electronic structure of transition states can reveal the key orbital interactions that control the reaction's progress.

| Computational Method | Information Obtained | Relevance to Reactivity and Selectivity |

|---|---|---|

| Density Functional Theory (DFT) | Geometries of reactants, products, and transition states; Reaction energies and activation barriers. | Predicts the feasibility of reaction pathways and the kinetic vs. thermodynamic control of product formation. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density to identify non-covalent interactions. | Reveals subtle steric and electronic effects that influence stereoselectivity. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of molecules and solvent effects over time. | Provides insights into the role of solvent and conformational flexibility on the reaction outcome. |

Role of Computational Chemistry in Predicting Stereoselectivity

One of the most significant contributions of computational chemistry to organic synthesis is its ability to predict and rationalize stereoselectivity. For reactions involving this compound, where a chiral center is present, understanding the factors that lead to the preferential formation of one stereoisomer is paramount.

Computational models can be used to calculate the energies of the diastereomeric transition states leading to different stereochemical outcomes. According to transition state theory, the ratio of the products is related to the difference in the free energies of these transition states. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product.

These calculations can take into account various factors, including steric hindrance, electronic effects, and the influence of chiral catalysts or auxiliaries. By dissecting the energetic contributions to the transition state energies, chemists can gain a deeper understanding of the origin of stereoselectivity and design more selective reactions.

| Parameter | Definition | Significance in Stereoselectivity Prediction |

|---|---|---|

| ΔG‡ (Gibbs Free Energy of Activation) | The free energy difference between the reactants and the transition state. | The difference in ΔG‡ for two competing diastereomeric transition states (ΔΔG‡) determines the enantiomeric or diastereomeric ratio of the products. |

| Distortion/Interaction Analysis | Decomposes the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments. | Helps to identify whether steric or electronic interactions are the primary drivers of stereoselectivity. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the charge distribution and orbital interactions within a molecule. | Can reveal stabilizing or destabilizing electronic interactions, such as hyperconjugation or lone pair-antibonding orbital interactions, that influence the stability of transition states. |

Future Research Directions in R 3 Aminotetrahydrofuran Tosylate Chemistry

Exploration of Novel Biocatalytic Routes for Enantiopure Synthesis

The demand for enantiomerically pure compounds in pharmaceuticals continues to drive research into highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform specific chemical transformations, presents a promising green alternative to traditional chemical synthesis for producing enantiopure (R)-3-aminotetrahydrofuran.

Future research will likely focus on identifying and engineering novel enzymes for the synthesis of the (R)-3-aminotetrahydrofuran core. One existing method involves the enantio-selective enzymatic hydrolysis of N-benzyloxycarbonyl-3-amino-tetrahydrofuran using papain, although this process is part of a longer synthetic sequence that uses potentially explosive azide (B81097) reagents. google.com A key area of future work will be to develop more direct biocatalytic routes that avoid hazardous intermediates.

Moreover, advancements in biocatalyst preparation, such as the rapid purification and immobilization of enzymes, could significantly enhance the efficiency and reusability of these biological catalysts. nih.gov Research into fusing enzymes with affinity tags, like elastin-like polypeptides (ELP) and His-tags, has shown the potential for rapid, low-cost, and eco-friendly purification from crude fermentation broths. nih.gov Applying these strategies to enzymes capable of producing chiral amines could lead to highly efficient and sustainable processes for (R)-3-aminotetrahydrofuran synthesis. The development of such integrated purification and immobilization techniques will be instrumental in making biocatalytic routes industrially viable. nih.gov

Development of More Sustainable and Cost-Effective Synthetic Methods

Improving the sustainability and cost-effectiveness of synthesizing (R)-3-aminotetrahydrofuran tosylate is a critical goal for its large-scale application. Current research highlights several avenues for achieving this.

One approach involves designing synthetic routes that require fewer steps and avoid chromatographic purification. For instance, a process starting from natural amino acids like L-aspartic acid or L-methionine has been described to produce the enantiomerically pure hydrochloride salt without chromatography, making it suitable for large-scale production. researchgate.net Another patented method focuses on a two-step reaction involving amidation and Hofmann degradation of (R)-tetrahydrofuran-3-formic acid, which is presented as simple, high-yielding, and suitable for industrialization due to its low cost and stable product quality. google.com

The choice of reagents is also a key factor in sustainability. Many traditional syntheses involve hazardous materials like azides or highly corrosive substances such as mesyl chloride. google.com Future research will likely focus on replacing these with safer and more environmentally benign alternatives. For example, the use of 1,4,2-dioxazol-5-ones as an amino source in rhodium-catalyzed C-H amination reactions has been shown to be highly efficient, applicable to a broad range of substrates, and releases only carbon dioxide as a byproduct, making it a more convenient and safer alternative to azides. nih.gov The reaction of 1,4-diols with dimethyl carbonate also offers a high-yielding pathway to related cyclic ethers. researchgate.net Exploring the application of these greener reagents and reaction conditions to the synthesis of (R)-3-aminotetrahydrofuran could lead to significant improvements in process safety and sustainability.

Expansion of Application Scope in Drug Discovery and Materials Science

The (R)-3-aminotetrahydrofuran moiety is a valuable component in various biologically active molecules. Its unique structural and stereochemical properties make it an attractive scaffold for designing novel therapeutic agents.

In drug discovery, this chiral fragment has been incorporated into potent HIV-1 protease inhibitors. researchgate.netnih.gov For example, an inhibitor featuring an N-methyl-3-(R)-aminotetrahydrofuranyl squaramide P2-ligand demonstrated a very high inhibitory constant (Ki) of 0.51 nM. researchgate.net The tetrahydrofuran (B95107) ring is recognized as a potent P2 ligand in the design of protease inhibitors. nih.gov Beyond HIV, this scaffold has been used to develop antagonists for the Ceramide Transfer Protein (CERT), which are of interest in cellular biology research. researchgate.net It is also a known intermediate in the synthesis of the antiarrhythmic drug Tecadenoson. google.com Furthermore, related functionalized aminotetrahydrofuran scaffolds have been used to create inhibitors of cysteinyl proteinases. nih.gov Future research will likely continue to explore the incorporation of (R)-3-aminotetrahydrofuran into new molecular architectures to target a wider range of diseases.

While its application in drug discovery is well-documented, its use in materials science is a less explored but promising area. The functional groups present in (R)-3-aminotetrahydrofuran (a primary amine and an ether) allow for its incorporation into polymers and other materials. Future investigations could focus on synthesizing novel polymers containing this chiral moiety to create materials with specific optical properties or for use as chiral stationary phases in chromatography. The development of new synthetic methods, particularly those that are cost-effective and scalable, will be crucial for enabling the exploration of this compound in materials science applications.

Advanced Mechanistic Investigations and Computational Modeling for Optimized Processes

To optimize existing synthetic routes and to rationally design new ones, a deep understanding of the underlying reaction mechanisms is essential. Advanced mechanistic investigations, often coupled with computational modeling, are powerful tools for achieving this.

Future research will benefit from the increased application of computational chemistry to predict reaction outcomes and guide synthetic efforts. mit.edu For example, Density Functional Theory (DFT) calculations have been used to investigate the cyclization mechanism in the synthesis of five-membered cyclic ethers, confirming it as the most energetically favorable pathway. researchgate.net Similarly, computational models have been successfully used to predict reactants for photocatalyzed reactions that form four-membered rings, a traditionally difficult synthesis. mit.edu Applying these predictive models to the synthesis of (R)-3-aminotetrahydrofuran could save significant time and resources by identifying promising reaction pathways before extensive laboratory work is undertaken. mit.edu

Kinetic and computational studies can also elucidate the factors that control reactivity and selectivity. For instance, mechanistic studies on a rhodium-catalyzed C-H amination revealed that the high efficiency of 1,4,2-dioxazol-5-one as an aminating agent is due to its strong coordination to the metal center and a low activation energy for the key bond-forming step. nih.gov Such detailed mechanistic insights allow for the rational optimization of reaction conditions and catalyst design. By applying these advanced analytical and computational techniques, researchers can develop more robust, efficient, and selective processes for the synthesis of this compound and its derivatives.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing (R)-3-Aminotetrahydrofuran tosylate?

The synthesis involves two primary stages:

- Formation of (R)-3-Aminotetrahydrofuran : Starting from (R)-3-hydroxytetrahydrofuran, the hydroxyl group is converted to an amino group via protection (e.g., using Boc-anhydride), substitution (e.g., Mitsunobu reaction with azide), and deprotection steps .

- Tosylation : The amino group is reacted with p-toluenesulfonyl chloride in the presence of pyridine as a base under mild conditions (room temperature, inert atmosphere) to form the tosylate derivative. Yield optimization requires strict control of stoichiometry and moisture exclusion . Key reagents: p-toluenesulfonyl chloride, pyridine, and azide sources (e.g., sodium azide).

Q. How does the tosylate group influence the reactivity of this compound in nucleophilic substitutions?

The tosylate group acts as an excellent leaving group due to the stability of the p-toluenesulfonate anion. This enables efficient nucleophilic substitutions (e.g., with amines, azides, or cyanides) under mild conditions. For example, reaction with sodium azide in DMF at 60°C produces the corresponding azide derivative, a precursor for Staudinger or click chemistry applications .

Q. What analytical methods are critical for confirming the purity and stereochemical integrity of this compound?

- HPLC with chiral columns (e.g., Chiralpak® AD-H) to verify enantiomeric excess.

- 1H/13C NMR : Key signals include the tetrahydrofuran ring protons (δ 3.5–4.2 ppm) and the aromatic protons of the tosylate group (δ 7.2–7.8 ppm).

- Mass spectrometry (HRMS) to confirm molecular weight (259.32 g/mol) and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound, such as DGAT inhibition versus antimicrobial effects?

Contradictions may arise from assay conditions or impurity profiles. To address this:

- Standardize bioassays : Use identical cell lines (e.g., HepG2 for DGAT studies) and control for residual solvents (e.g., DMF) that may interfere with results.

- Isolate intermediates : Test the biological activity of synthetic intermediates (e.g., free amine vs. tosylate) to identify the active species.

- Cross-validate with structural analogs : Compare with derivatives lacking the tosylate group to isolate functional group contributions .

Q. What strategies optimize stereochemical control during large-scale synthesis while minimizing racemization?

- Chiral auxiliaries : Use (R)-configured precursors (e.g., (R)-3-hydroxytetrahydrofuran) to preserve stereochemistry.

- Low-temperature reactions : Perform substitutions (e.g., Mitsunobu reaction) below 0°C to reduce thermal racemization.

- Continuous flow reactors : Enhance reproducibility by minimizing manual handling and exposure to racemization-inducing conditions (e.g., acidic/basic environments) .

Q. How can the compound’s role as a biochemical probe be leveraged to study enzyme mechanisms, such as DGAT inhibition?

- Kinetic studies : Measure IC50 values under varying substrate concentrations to determine inhibition modality (competitive vs. non-competitive).

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with DGAT.

- Molecular docking : Use X-ray crystallography data (if available) to model interactions between the tosylate group and the enzyme’s active site .

Methodological Challenges and Solutions

Q. What are common pitfalls in purifying this compound, and how can they be mitigated?

- Issue : Co-elution of tosylate byproducts during column chromatography. Solution : Use a gradient elution system (e.g., hexane/ethyl acetate to dichloromethane/methanol) with silica gel.

- Issue : Hygroscopicity of the free amine intermediate. Solution : Store intermediates under inert gas (N2/Ar) and use anhydrous solvents during tosylation .

Q. How does the compound’s stereochemistry impact its utility in asymmetric synthesis?

The (R)-configuration enables the synthesis of chiral intermediates for pharmaceuticals (e.g., β-lactam antibiotics). For example, coupling with carboxylic acids via EDCI/HOBt generates amides with retained stereochemistry, critical for bioactive molecule development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.